REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([CH2:12][CH2:13][NH:14][C:15](=O)[CH3:16])[CH:11]=[CH:10][CH:9]=[CH:8]1.O.[OH-].[Na+]>C(OCC)C.O1CCCC1>[CH2:15]([NH:14][CH2:13][CH2:12][N:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1)[CH3:16] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)CCNC(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 3 hr
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The resultant slurry is stirred for 90 min
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate is dried over magnesium chloride
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |